4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group at the 3-position of the aromatic ring and a piperazine moiety substituted with a 4-methoxyphenyl group at the 4-position.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-16-5-3-15(4-6-16)19-8-10-20(11-9-19)17-7-2-14(13-22)12-18(17)21(23)24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIZJGYFMAEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares key structural motifs with several analogs documented in the evidence, including:
- Piperazine-linked aromatic systems : A common feature in compounds like D6 () and C6 (), which incorporate a 4-methoxyphenyl-piperazine moiety.
- Nitro groups: Present in the target compound (position 3) and in analogs such as 4-[4-(methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone (), where the nitro group occupies position 2.
Key Differences :
Physical and Spectroscopic Properties
Available data for analogs are summarized below (Table 1):
Table 1: Comparison of Physical and Spectroscopic Data
Notes:
- The methoxy group (δ ~3.8–3.9 ppm in ¹H NMR) is a common feature in D6, C6, and the target compound, indicating similar electronic environments for this substituent .
Biological Activity
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, identified by its CAS number 851271-45-9, features a piperazine ring, a methoxyphenyl substituent, and a nitrobenzaldehyde moiety. Its biological activity primarily revolves around its role as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4. The structural representation highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.36 g/mol |
| Melting Point | 116°C |
| Boiling Point | 521°C at 760 mmHg |
| Density | 1.244 g/cm³ |
| Flash Point | 268.9°C |
The primary mechanism of action for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). By binding to the active site of AChE, this compound prevents the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission in the nervous system. This mechanism is particularly relevant in neurodegenerative conditions where cholinergic signaling is compromised.
Neuroprotective Effects
Research indicates that compounds with acetylcholinesterase inhibitory activity can provide neuroprotective effects. In vitro studies have shown that this compound exhibits significant inhibition of AChE, suggesting its potential use in treating Alzheimer's disease and other cognitive disorders.
Anti-Ischemic Activity
This compound has also been noted for its anti-ischemic properties. Studies suggest that it can protect neuronal cells from ischemic damage, which is critical in conditions like stroke or transient ischemic attacks. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of oxidative stress pathways and inflammatory responses.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promise. It appears to induce apoptosis in certain tumor types, potentially making it a candidate for further development as an anticancer agent. The specific mechanisms by which it affects cancer cell viability are still being elucidated but may involve disruption of cellular signaling pathways associated with growth and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound showed varying degrees of AChE inhibition, with some derivatives exhibiting IC50 values in the low micromolar range.
- Neuroprotective Studies : In vitro experiments indicated that treatment with this compound resulted in reduced neuronal death under hypoxic conditions, suggesting a protective effect against ischemic injury.
- Cytotoxicity Tests : Research involving various cancer cell lines (e.g., HeLa, MCF7) revealed that the compound exhibited significant cytotoxicity compared to control treatments, indicating potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic protocols for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde, and how is structural characterization performed?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety.
- Nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to add the nitro group.
- Aldehyde functionalization via oxidation of a methyl group (e.g., using KMnO₄ in acidic media) .
Characterization Methods:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and nitro/benzaldehyde groups (δ 8.0–10.0 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 381.15 for C₁₉H₂₀N₄O₃⁺).
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve yield during nitro group introduction?
Methodological Answer:
Optimization involves:
- Temperature Control: Nitration at sub-10°C minimizes byproducts (e.g., di-nitration).
- Solvent Selection: Use polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates .
- Catalyst Screening: Lewis acids like FeCl₃ enhance regioselectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
